1,2-Diacetyl-1,2-diphenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diacetyl-1,2-diphenylhydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two acetyl groups and two phenyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diacetyl-1,2-diphenylhydrazine can be synthesized through the acetylation of 1,2-diphenylhydrazine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-diphenylhydrazine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diacetyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it back to 1,2-diphenylhydrazine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: 1,2-diphenylhydrazine.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Scientific Research Applications
1,2-Diacetyl-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-diacetyl-1,2-diphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: The parent compound without acetyl groups.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine.
Phenylhydrazine: A related compound with a single phenyl group.
Uniqueness
1,2-Diacetyl-1,2-diphenylhydrazine is unique due to the presence of two acetyl groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
793-25-9 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N'-acetyl-N,N'-diphenylacetohydrazide |
InChI |
InChI=1S/C16H16N2O2/c1-13(19)17(15-9-5-3-6-10-15)18(14(2)20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
BGBUACXMZAYUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.